molecular formula C11H13ClOS B7996872 2-(n-Butylthio)benzoyl chloride

2-(n-Butylthio)benzoyl chloride

Cat. No.: B7996872
M. Wt: 228.74 g/mol
InChI Key: DZESFNIADKKHCV-UHFFFAOYSA-N
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Description

2-(n-Butylthio)benzoyl chloride is an organic compound that belongs to the class of benzoyl chlorides It is characterized by the presence of a benzoyl chloride group attached to a benzene ring, which is further substituted with a butylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(n-Butylthio)benzoyl chloride typically involves the reaction of 2-mercaptobenzoic acid with n-butyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of thionyl chloride. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Solvent: Dichloromethane or chloroform

    Catalyst/Base: Pyridine or triethylamine

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated systems and controlled reaction conditions can optimize the production process, making it more efficient and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-(n-Butylthio)benzoyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding amides and esters.

    Oxidation Reactions: The butylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: The benzoyl chloride group can be reduced to the corresponding benzyl alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Amides and Esters: Formed from substitution reactions with amines and alcohols.

    Sulfoxides and Sulfones: Formed from oxidation reactions of the butylthio group.

    Benzyl Alcohol: Formed from the reduction of the benzoyl chloride group.

Scientific Research Applications

2-(n-Butylthio)benzoyl chloride has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also employed in the preparation of various derivatives for studying reaction mechanisms.

    Biology: Utilized in the modification of biomolecules for studying protein-ligand interactions and enzyme activity.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds with therapeutic properties.

    Industry: Applied in the production of specialty chemicals, agrochemicals, and materials science for developing new polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(n-Butylthio)benzoyl chloride involves its reactivity towards nucleophiles and electrophiles. The benzoyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of amides, esters, and other derivatives. The butylthio group can undergo oxidation and reduction reactions, further modifying the compound’s properties and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Benzoyl Chloride: Lacks the butylthio group, making it less versatile in certain reactions.

    2-Mercaptobenzoyl Chloride: Contains a mercapto group instead of a butylthio group, leading to different reactivity and applications.

    2-(n-Butylthio)benzoic Acid: Similar structure but lacks the reactive benzoyl chloride group.

Uniqueness

2-(n-Butylthio)benzoyl chloride is unique due to the presence of both the benzoyl chloride and butylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This combination allows for a wide range of chemical transformations and applications in various fields.

Properties

IUPAC Name

2-butylsulfanylbenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClOS/c1-2-3-8-14-10-7-5-4-6-9(10)11(12)13/h4-7H,2-3,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZESFNIADKKHCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCSC1=CC=CC=C1C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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